![molecular formula C25H25N3O5S B5512148 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamides, including compounds similar to N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide, often involves microwave irradiation as a modern technique to enhance reaction rates. This method has been employed to synthesize a variety of 4-(2-substituted hydrazinyl)benzenesulfonamides, confirming chemical structures through 1H NMR, 13C NMR, and HRMS analyses (Gul et al., 2016).
Molecular Structure Analysis
The crystal structure analysis provides insights into the arrangement and conformation of molecules. For compounds within the benzenesulfonamide family, crystal structures have been determined to showcase the supramolecular architecture formed by C—H⋯πaryl and C—H⋯O intermolecular interactions, elucidating the 3D arrangement of molecules (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides, including the specified compound, are synthesized through reactions that typically involve the substitution of hydrogen atoms in the sulfonamide group with various functional groups. These substitutions significantly affect the compound's reactivity and interaction with biological targets. Research has demonstrated that such compounds can inhibit carbonic anhydrase enzymes, showcasing their potential in biochemical applications (Gul et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-17-33-23-13-9-20(10-14-23)18-26-27-25(29)19-28(21-11-15-22(32-2)16-12-21)34(30,31)24-7-5-4-6-8-24/h3-16,18H,1,17,19H2,2H3,(H,27,29)/b26-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQERYSORMDLA-NLRVBDNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N-({N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide |
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